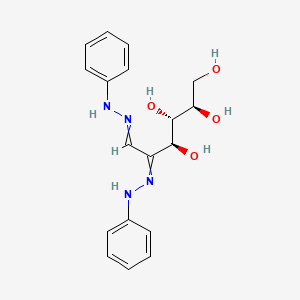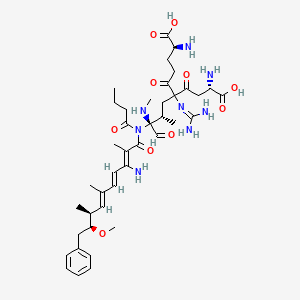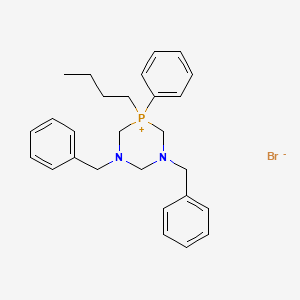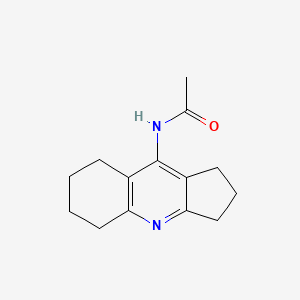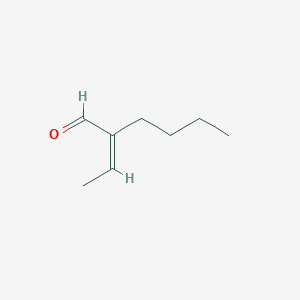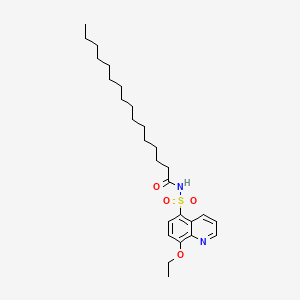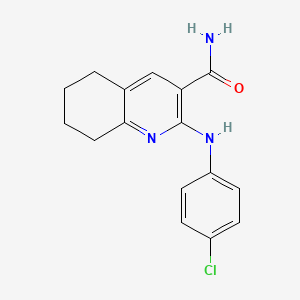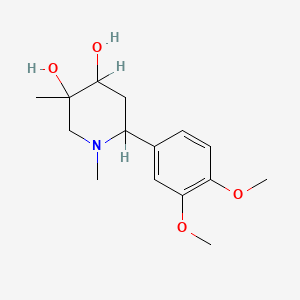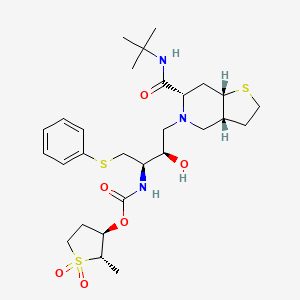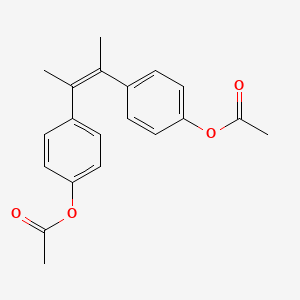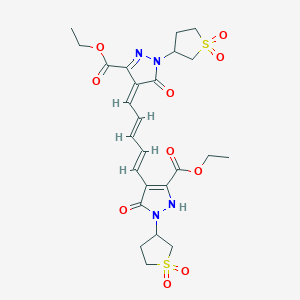
1H-Pyrazole-3-carboxylic acid, 4-(5-(3-(ethoxycarbonyl)-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)-2,4-pentadienylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-, ethyl ester, S,S,S',S'-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 4-(5-(3-(ethoxycarbonyl)-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)-2,4-pentadienylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-, ethyl ester, S,S,S’,S’-tetraoxide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including pyrazole, carboxylic acid, and ethyl ester, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include pyrazole derivatives, carboxylic acids, and ethyl esters. Common synthetic routes may involve:
Condensation Reactions: Combining pyrazole derivatives with carboxylic acids under acidic or basic conditions.
Esterification: Forming the ethyl ester group through the reaction of carboxylic acids with ethanol in the presence of a catalyst.
Functional Group Modifications: Introducing hydroxyl and thienyl groups through specific reagents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for esterification and condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-3-carboxylic acid derivatives: Compounds with similar pyrazole and carboxylic acid groups.
Ethyl ester derivatives: Compounds containing ethyl ester functional groups.
Thienyl-containing compounds: Compounds with thienyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse molecular targets sets it apart from similar compounds.
Propiedades
Número CAS |
84100-58-3 |
|---|---|
Fórmula molecular |
C25H30N4O10S2 |
Peso molecular |
610.7 g/mol |
Nombre IUPAC |
ethyl (4Z)-1-(1,1-dioxothiolan-3-yl)-4-[(2E,4E)-5-[2-(1,1-dioxothiolan-3-yl)-5-ethoxycarbonyl-3-oxo-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxopyrazole-3-carboxylate |
InChI |
InChI=1S/C25H30N4O10S2/c1-3-38-24(32)20-18(22(30)28(26-20)16-10-12-40(34,35)14-16)8-6-5-7-9-19-21(25(33)39-4-2)27-29(23(19)31)17-11-13-41(36,37)15-17/h5-9,16-17,26H,3-4,10-15H2,1-2H3/b7-5+,8-6+,19-9- |
Clave InChI |
RUJMFYHBFHJANS-VSOMHYOBSA-N |
SMILES isomérico |
CCOC(=O)C1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)/C=C/C=C/C=C\3/C(=NN(C3=O)C4CCS(=O)(=O)C4)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=CC=CC=C3C(=NN(C3=O)C4CCS(=O)(=O)C4)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
